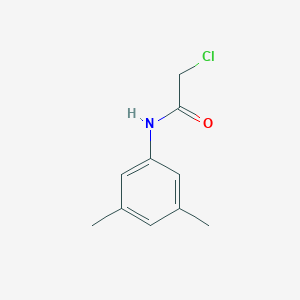

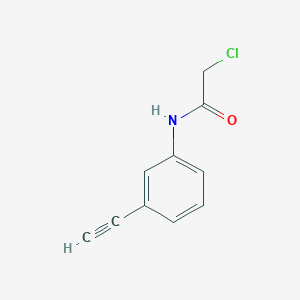

2-氯-N-(3,5-二甲基苯基)乙酰胺

描述

2-chloro-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(3,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构分析和分子构象

对2-氯-N-(3,5-二甲基苯基)乙酰胺及相关化合物的研究侧重于它们的分子结构和构象,为它们在科学研究中的潜在应用提供了见解。这些化合物中N—H键的构象经常与它们的甲基取代基和氯基相关讨论,影响着它们的分子排列和相互作用。例如,研究揭示了这些分子如何通过N—H⋯O氢键结合成无限链,突显了它们的结构独特性 (Gowda et al., 2007), (Gowda et al., 2009)。

潜在的杀虫剂应用

对2-氯-N-(3,5-二甲基苯基)乙酰胺衍生物的潜在杀虫剂用途引起了重视。通过X射线粉末衍射对这些N-衍生物的表征为开发具有杀虫性能的新型有机化合物提供了有希望的途径。这凸显了该化合物在合成旨在改善农业实践和害虫管理策略的物质中的作用 (Olszewska et al., 2011)。

先进的合成过程

研究人员还专注于合成和结构阐明2-氯-N-(3,5-二甲基苯基)乙酰胺衍生物,反映了它们的化学反应性和形成复杂分子结构的潜力。例如,合成过程涉及与特定反应物回流以实现所需的结构配置,表明该化合物在有机合成中的多功能性 (Ding et al., 2006)。这些研究不仅提供了有关化合物的反应性的见解,还为其在创造具有特定性质的新化合物方面打开了可能性。

化学和物理性质

对2-氯-N-(3,5-二甲基苯基)乙酰胺衍生物的化学和物理性质的探索揭示了关于它们的分子几何、氢键模式和整体结构完整性的详细信息。这些调查有助于更深入地了解这些分子在原子水平上的相互作用,这对它们在各种科学领域的应用至关重要,包括材料科学和分子工程 (Gowda et al., 2007)。

安全和危害

作用机制

Target of Action

It is noted that the compound may have an impact on the respiratory system .

Biochemical Pathways

It is suggested that the compound may interfere with the synthesis of amino acids and proteins in plants, leading to growth inhibition .

Result of Action

The compound is noted to have an inhibitory effect on the growth of certain plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(3,5-dimethylphenyl)acetamide. It is recommended to avoid contact with strong oxidizing agents or high-temperature substances to prevent dangerous reactions or fire .

属性

IUPAC Name |

2-chloro-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVVUXPLDKVXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364108 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174700-38-0 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the conformation of the C=O bond in 2-chloro-N-(3,5-dimethylphenyl)acetamide?

A1: The research paper states that the C=O bond in 2-chloro-N-(3,5-dimethylphenyl)acetamide adopts an anti conformation relative to both the N-H bond and the C-Cl bond within the molecule. [] This conformational preference can influence the molecule's overall shape and its ability to interact with other molecules, including potential biological targets. Understanding the preferred conformation is crucial for studying structure-activity relationships and designing analogs with potentially modified biological activity.

Q2: How does the crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide provide insights into its potential intermolecular interactions?

A2: The research highlights the presence of intermolecular N-H⋯O hydrogen bonds within the crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide. [] These hydrogen bonds link individual molecules, forming supramolecular chains within the crystal lattice. This type of intermolecular interaction can influence the compound's physical properties, such as melting point and solubility, and may also play a role in its interactions with biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)

![(1R,3R,5S,7S,8S)-5-methyl-4-oxa-6-thiatricyclo[5.2.1.03,8]decane](/img/structure/B64209.png)

![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)